Risdiplam-hydroxylate-d3 is a derivative of risdiplam, an oral mRNA splicing modifier primarily used in the treatment of spinal muscular atrophy (SMA). Risdiplam functions by enhancing the efficiency of the SMN2 gene transcription, ultimately increasing the production of functional survival motor neuron protein. The compound is characterized by its unique structure, which includes a hydroxylate modification and a tritium substitution that facilitates its use in pharmacokinetic studies and research applications .
Risdiplam-hydroxylate-d3 exhibits significant biological activity through its mechanism of action as an mRNA splicing modifier. It has been shown to:
The synthesis of risdiplam-hydroxylate-d3 involves several steps, including:
The synthesis requires careful control over reaction conditions to ensure high purity and yield of the desired product.
Risdiplam-hydroxylate-d3 has several applications, particularly in research:
Risdiplam-hydroxylate-d3 interacts with various biological targets due to its structural modifications. Key interaction studies include:
Risdiplam-hydroxylate-d3 shares similarities with other mRNA splicing modifiers and treatments for spinal muscular atrophy. Here are some comparable compounds:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Nusinersen | Antisense oligonucleotide targeting SMN2 pre-mRNA | Requires intrathecal administration |
| Onasemnogene abeparvovec | Gene therapy delivering functional SMN gene | One-time administration; more invasive |
| Eteplirsen | Antisense oligonucleotide similar to nusinersen | Targets different regions of SMN2 pre-mRNA |
Risdiplam-hydroxylate-d3 is unique due to its oral bioavailability and specific modifications that enhance its stability and effectiveness as an mRNA splicing modifier .
| Parameter | Traditional Batch | Optimized Flow |
|---|---|---|
| Reaction Steps | 8-12 | 6-8 |
| Overall Yield (%) | 35-45 | 65-78 |
| Purification Method | Column chromatography | Continuous purification |
| Critical Temperature (°C) | 120-150 | 80-100 |
| Catalyst System | Metal-based catalysts | Heterogeneous catalysts |
| Solvent System | Organic solvents | Green solvents |
| Reaction Time (hours) | 48-72 | 8-16 |
| Scalability Factor | Limited | High |
Process intensification for Risdiplam-hydroxylate-d3 synthesis incorporates multiple optimization strategies to enhance overall synthetic efficiency [2] [9]. The elimination of chromatographic purification steps through telescoped reactions reduces both cost and environmental impact while improving atom economy [13]. The implementation of high-throughput screening methodologies enables rapid identification of optimal reaction conditions across multiple variables simultaneously [10].
The strategic incorporation of deuterium atoms into the Risdiplam-hydroxylate-d3 structure requires sophisticated understanding of isotopic labeling methodologies specific to heterocyclic systems [14] [15] [16]. The deuterium labeling serves multiple purposes including metabolic stability enhancement, analytical differentiation, and mechanistic studies [17] [18].
The imidazo[1,2-b]pyridazin-6-yl moiety of Risdiplam-hydroxylate-d3 presents unique challenges for selective deuterium incorporation [14] [15]. The 8-methyl group of the imidazopyridazine system represents the primary site for deuterium substitution, requiring methods that achieve high selectivity without affecting other reactive positions within the heterocyclic framework [19].
Metal-free deuteration methodologies have shown exceptional promise for heterocyclic systems [14] [15]. The development of base-mediated hydrogen isotope exchange reactions using potassium tert-butoxide in dimethyl sulfoxide-d6 achieves remarkable selectivity for ortho-positions relative to nitrogen atoms in heterocyclic systems [14]. This approach proceeds through formation of dimsyl anion intermediates that selectively deprotonate acidified positions adjacent to electron-withdrawing heterocyclic nitrogen atoms [15].
The regioselectivity observed in deuteration of heterocyclic systems results from electronic effects that modulate the acidity of specific carbon-hydrogen bonds [15] [16]. In imidazopyridazine systems, the presence of multiple nitrogen atoms creates distinct electronic environments that preferentially activate certain positions for hydrogen isotope exchange [14].
Transition metal-catalyzed deuteration methods offer complementary selectivity profiles for heterocyclic substrates [16] [20]. Ruthenium-based catalysts demonstrate exceptional activity for deuteration of nitrogen-containing heterocycles through carbon-hydrogen activation mechanisms [16]. The catalyst system Ruthenium(III) chloride supported on carbon enables selective deuteration at positions adjacent to nitrogen atoms while maintaining functional group compatibility [20].
Table 2: Deuterium Incorporation Techniques in Heterocyclic Systems
| Method | Selectivity | Deuterium Incorporation (%) | Reaction Conditions | Heterocyclic Compatibility |
|---|---|---|---|---|
| Metal-catalyzed HIE | High | 85-95 | Elevated temperature, catalyst | Excellent |
| Base-mediated exchange | Moderate | 60-80 | Room temperature, base | Good |
| Enzymatic deuteration | Very High | 90-98 | Mild conditions, enzyme | Limited |
| Photocatalytic deuteration | High | 80-90 | Room temperature, light | Excellent |
| Direct synthesis with d-reagents | Variable | 70-85 | Variable conditions | Good |
Photocatalytic approaches to deuterium incorporation represent an emerging frontier in isotopic labeling chemistry [15]. These methodologies employ visible light-activated catalysts to promote hydrogen isotope exchange under mild conditions that are particularly suitable for sensitive heterocyclic substrates. The photocatalytic approach offers excellent functional group tolerance and can achieve high levels of deuterium incorporation without the need for elevated temperatures or strongly basic conditions.
The purification of Risdiplam-hydroxylate-d3 presents unique analytical and preparative challenges due to the subtle physicochemical differences between isotopologues [21] [22] [23]. The separation of deuterated and non-deuterated species requires specialized chromatographic approaches that can exploit small differences in hydrophobicity, size, and hydrogen bonding behavior [22] [24].
The chromatographic separation of Risdiplam-hydroxylate-d3 isotopologs requires careful optimization of multiple parameters to achieve baseline resolution [21] [22]. Reversed-phase high-performance liquid chromatography using octadecyl (C18) stationary phases provides the foundation for effective isotopolog separation [25]. The mobile phase composition critically influences the isotope effect, with acetonitrile-containing systems generally providing superior resolution compared to methanol-based mobile phases [22].
Temperature effects play a crucial role in isotopolog separation, with lower column temperatures typically enhancing resolution between deuterated and non-deuterated species [21]. The optimal temperature range for Risdiplam-hydroxylate-d3 separation falls between 35-45°C, balancing resolution requirements with practical analysis times [25].
The separation of isotopologues relies on subtle differences in intermolecular interactions between the analyte and both the stationary and mobile phases [21] [22]. Normal isotope effects occur when the non-deuterated compound elutes before the deuterated analog, typically resulting from differences in hydrogen bonding interactions [22]. Inverse isotope effects, where the deuterated compound elutes first, arise primarily from hydrophobic interactions and can be induced by increasing the aqueous content of the mobile phase [22] [23].
The tunability of isotope effects represents a significant advantage in method development for Risdiplam-hydroxylate-d3 purification [22]. By systematically varying mobile phase composition, chromatographers can optimize separation conditions to achieve the desired resolution while maintaining acceptable analysis times.
Table 3: Chromatographic Separation Parameters for Isotopologs
| Parameter | Analytical HPLC | Preparative HPLC |
|---|---|---|
| Column Type | C18 (150 × 4.6 mm) | C18 (250 × 20 mm) |
| Mobile Phase A | 0.1% Formic acid in water | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Flow Rate (mL/min) | 1.0 | 15-20 |
| Column Temperature (°C) | 40 | 40 |
| Detection Method | MS/MS | UV/MS |
| Resolution Factor | 1.2-1.8 | 1.0-1.5 |
| Retention Time Difference (min) | 0.2-0.5 | 0.8-1.5 |
The scale-up from analytical to preparative chromatography for Risdiplam-hydroxylate-d3 isotopologs requires careful consideration of loading capacity, resolution maintenance, and solvent consumption [13] [26]. Isocratic preparative liquid chromatography offers significant advantages over gradient methods for isotopolog purification, including reduced cycle times, decreased solvent usage, and improved reproducibility [13].
The development of preparative methods begins with analytical-scale optimization to determine the optimal mobile phase composition for target compound elution [13]. The calculated percent organic modifier from analytical studies directly translates to isocratic preparative conditions, enabling efficient method transfer with minimal additional development time [26].
Mass spectrometry-based detection provides unambiguous identification of isotopolog peaks during preparative purification [27] [28]. The distinct mass differences between deuterated and non-deuterated species enable real-time monitoring of fraction purity and collection optimization [27]. Tandem mass spectrometry (MS/MS) offers additional selectivity through characteristic fragmentation patterns that further differentiate isotopologues [28].
Table 4: Chemical Properties of Risdiplam-hydroxylate-d3
| Property | Value |
|---|---|
| Molecular Formula | C22H23N7O2 |
| Molecular Weight (g/mol) | 420.5 |
| IUPAC Name | 7-(4-hydroxy-4,7-diazaspiro[2.5]octan-7-yl)-2-[2-methyl-8-(trideuteriomethyl)imidazo[1,2-b]pyridazin-6-yl]pyrido[1,2-a]pyrimidin-4-one |
| Deuterium Incorporation | 3 deuterium atoms |
| Isotopic Substitution Position | 8-methyl group of imidazopyridazine moiety |
| Standard InChI Key | QDCCRWMQPQCJSO-FIBGUPNXSA-N |
| Metabolic Pathway | N-hydroxylation by FMO1/FMO3 |